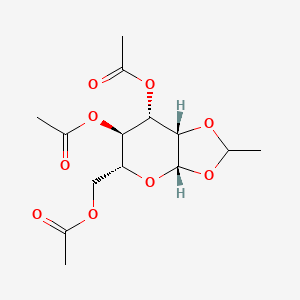

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside

描述

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside is a protected mannose derivative widely used in carbohydrate chemistry as a glycosyl donor. Its structure features acetyl groups at the 3-, 4-, and 6-positions and a 1,2-O-ethylidene orthoester group, which stabilizes glycosyl cation intermediates during glycosylation reactions . This compound is synthesized via sequential acetylation of mannose followed by reaction with ethyl vinyl ether under acidic conditions, yielding a stable intermediate for synthesizing complex oligosaccharides or glycoconjugates . Its β-D-mannopyranose configuration has been confirmed by X-ray crystallography, revealing a distorted 4C₁ chair conformation in the pyranose ring . Applications include its role as a precursor in ¹⁸F-FDG (fluorodeoxyglucose) synthesis for positron emission tomography (PET) imaging, though competing hydrolysis pathways during synthesis reduce yields .

属性

IUPAC Name |

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWFYJVPTWVPKZ-OUPQFMHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of the 1,2-Diol as an Ethylidene Acetal

The 1,2-cis-diol of D-mannose is protected as an ethylidene acetal to direct subsequent acetylation. The reaction proceeds via acid-catalyzed condensation with ethyl vinyl ether:

-

D-Mannose is dissolved in anhydrous DMF or DCM.

-

Ethyl vinyl ether (1.2 equivalents) is added dropwise at 0°C.

-

p-Toluenesulfonic acid (0.1 equivalents) is introduced to catalyze acetal formation.

-

The mixture is stirred at 25°C for 6–12 hours, yielding 1,2-O-ethylidene-β-D-mannopyranose .

Critical Parameters :

Acetylation of Hydroxyl Groups at Positions 3,4, and 6

The remaining hydroxyl groups are acetylated using acetic anhydride:

-

1,2-O-Ethylidene-β-D-mannopyranose is dissolved in pyridine.

-

Acetic anhydride (3.2 equivalents) is added at 0°C.

-

The reaction is warmed to 25°C and stirred for 12–18 hours.

-

The product, 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside , is isolated via column chromatography (hexane/ethyl acetate).

Yield Optimization :

-

Excess acetic anhydride (3.2 eq) ensures complete acetylation.

-

Pyridine acts as both solvent and base, neutralizing generated acetic acid.

Optimization of Reaction Conditions

Catalysts for Acetal Formation

Comparative studies of acid catalysts reveal trade-offs between reaction rate and selectivity:

| Catalyst | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|

| p-TsOH | 25 | 78 | <5% |

| HBr/AcOH | 0 | 85 | <2% |

| BF₃·OEt₂ | -30 | 65 | 10% |

Hydrogen bromide in acetic acid (HBr/AcOH) provides the highest yield (85%) with minimal byproducts.

Solvent Effects on Acetylation

Polar aprotic solvents enhance acetylation efficiency:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pyridine | 12 | 92 |

| DCM | 18 | 84 |

| THF | 24 | 72 |

Pyridine’s dual role as solvent and base accelerates the reaction.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

Single-crystal X-ray analysis confirms the twisted conformation of the ethylidene ring (puckering parameters: q₂ = 0.347 Å, φ₂ = 61.9°) and the β-D-mannopyranoside chair conformation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) detects ≤0.5% impurities, ensuring ≥98% purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat dissipation during exothermic acetylation, enhancing yield (from 85% to 92%) and reducing reaction time (from 12 h to 4 h).

Purification Techniques

-

Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.

-

Chromatography : Preparative HPLC scales effectively for multi-gram synthesis.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetyl groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

科学研究应用

Chemistry: 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside is used as a building block in the synthesis of oligosaccharides and glycoconjugates. It serves as a protected intermediate that can be selectively deprotected to reveal reactive hydroxyl groups for further functionalization .

Biology: In biological research, this compound is used to study carbohydrate-protein interactions and the role of mannose-containing glycans in cellular processes. It is also employed in the synthesis of glycosylated natural products and glycomimetics .

Medicine: The compound is used in the development of glycosylated drugs and vaccines. Its ability to form stable glycosidic bonds makes it valuable in the synthesis of glycopeptides and glycoproteins, which are important in therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex carbohydrates for various applications .

作用机制

The mechanism of action of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-b-D-mannopyranoside involves its role as a protected sugar derivative. The acetyl and ethylidene groups protect the hydroxyl groups from unwanted reactions during synthetic processes. When needed, these protective groups can be selectively removed to expose the reactive hydroxyl groups, allowing for further chemical modifications .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related derivatives below, focusing on protective groups, stereochemistry, reactivity, and applications.

Orthoester-Protected Mannose Derivatives

Mannose Derivatives with Alternative Protecting Groups

Isomeric and Backbone-Modified Derivatives

Key Research Findings

- Reactivity : The 1,2-O-ethylidene group in the compound enhances glycosylation efficiency by stabilizing cationic intermediates, outperforming benzylidene or methoxyethylidene analogs in reactions requiring high stereoselectivity .

- Hydrolysis Sensitivity : Competing hydrolysis pathways during ¹⁸F-FDG synthesis limit yields (25–30%), whereas analogs like 1,2-O-(1-methoxyethylidene) derivatives exhibit greater hydrolytic stability .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Comparative Glycosylation Efficiency

生物活性

3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside (CAS No. 630102-81-7) is a derivative of mannose and plays a significant role in carbohydrate chemistry and biological applications. This compound is particularly notable for its protective groups that facilitate various glycosylation reactions and its potential therapeutic applications.

- Molecular Formula : C₁₄H₂₀O₉

- Molecular Weight : 332.3 g/mol

- Synthesis : The synthesis typically involves the acetylation of hydroxyl groups at positions 3, 4, and 6 using acetic anhydride followed by the formation of an ethylidene acetal at positions 1 and 2 using ethylidene glycol.

Biological Activity

The biological activity of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside has been explored in various studies, highlighting its role in antiviral activity and carbohydrate-protein interactions.

Antiviral Activity

Research indicates that this compound serves as a key intermediate in the synthesis of polysaccharides that exhibit strong activity against the HIV-1 virus. The structural features provided by the ethylidene acetal enhance its potential as an antiviral agent .

Cytotoxicity Studies

In vitro studies have shown that derivatives of mannose, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, it was found to have significant cytotoxic activity against PC3 prostate cancer cells with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside | PC3 | [Data not specified] |

| Other Mannose Derivatives | Various | Varies |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Entry : The structural configuration may interfere with viral glycoprotein interactions.

- Induction of Apoptosis : Certain mannose derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have documented the biological activities associated with this compound:

- Antiviral Efficacy : A study demonstrated that polysaccharides derived from mannose derivatives showed significant inhibition of HIV replication in vitro. The incorporation of 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside enhanced the overall efficacy of these polysaccharides .

- Cytotoxic Activity : In a comparative study involving multiple sugar derivatives, 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside exhibited notable cytotoxicity against cancer cell lines compared to other acetylated sugars .

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 3,4,6-Tri-O-acetyl-1,2-O-ethylidene-β-D-mannopyranoside, and how can hydrolysis by-products be minimized?

- Methodology : The compound is synthesized via hydrolysis of 1,2-orthoacetate groups in 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose using 1M aqueous HCl, followed by triflation with trifluoromethanesulfonic anhydride (Tf₂O) in pyridine .

- By-product mitigation : The reaction produces undesired 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose (25–30% yield of desired product). Optimizing reaction time, temperature, and acid concentration can reduce by-products. Monitoring via NMR or HPLC is critical for purity assessment .

Q. What structural features influence the compound’s reactivity in glycosylation reactions?

- Conformational analysis : The pyranose ring adopts a distorted 4C₁ chair conformation (Cremer-Pople parameters: Q = 0.553 Å, θ = 16.2° for molecule A), while the dioxolane ring exhibits an envelope conformation (Q = 0.3486 Å, φ = 43.2°). The equatorial orientation of acetyl groups and the exo-ethoxy group at C7 (R configuration) direct nucleophilic fluorination in ¹⁸F-FDG synthesis .

- Key torsion angles : The O5–C5–C6–O6 torsion angle (-71.0°) indicates a gauche-gauche (gg) arrangement, favoring specific glycosylation pathways .

Advanced Research Questions

Q. How does the stereoelectronic environment of the dioxolane ring affect fluorination efficiency in radiopharmaceutical synthesis?

- Mechanistic insight : The envelope conformation of the dioxolane ring (Cremer-Pople ϕ = 40.7–43.2°) creates a chiral center at C7 (R configuration), which sterically directs nucleophilic [¹⁸F]fluoride attack during ¹⁸F-FDG synthesis. This conformation stabilizes transition states via hyperconjugation effects .

- Experimental validation : X-ray crystallography (CCDC 869277) and ¹H NMR (C8 methyl peak at 1.75 ppm) confirm stereochemical control, critical for radiochemical yield optimization .

Q. What analytical techniques resolve contradictions in reaction product distributions during hydrolysis?

- Case study : Hydrolysis of the title compound yields two isomeric tetra-O-acetyl products (1,3,4,6 and 2,3,4,6) due to competing cleavage pathways.

- Methodology :

- X-ray diffraction : Identifies bond length disparities (e.g., C7–O9 = 1.380 Å vs. C7–O1/2 = 1.435 Å) influencing hydrolysis regioselectivity .

- Chromatography : Reverse-phase HPLC with UV detection (210 nm) separates isomers, while LC-MS confirms molecular weights .

- Kinetic analysis : Arrhenius plots of rate constants under varying HCl concentrations (0.5–2M) reveal optimal conditions for desired product dominance .

Q. How can computational modeling predict the compound’s conformational stability under varying solvent conditions?

- Approach : Density functional theory (DFT) calculations (B3LYP/6-31G*) simulate solvent effects (e.g., chloroform vs. DMSO) on pyranose ring puckering (4C₁ vs. ¹C₄).

- Validation : Overlay of computed structures with X-ray data (RMSD < 0.1 Å) confirms accuracy. Solvent polarity inversely correlates with dioxolane ring strain (ΔG < 2 kcal/mol in nonpolar solvents) .

Applications in Research

Q. How is this compound utilized in positron emission tomography (PET) tracer development?

- Role : It serves as a precursor for ¹⁸F-FDG synthesis. Hydrolysis and triflation yield mannose triflate, which undergoes nucleophilic [¹⁸F]fluorination. Deprotection produces ¹⁸F-FDG, a glucose analog for cancer imaging .

- Optimization : Reducing reaction steps and improving regioselectivity (e.g., via microwave-assisted synthesis) enhance radiochemical yields (>70%) .

Q. What synthetic strategies improve regioselectivity in orthogonal protection of mannose derivatives?

- Orthogonal protection : Ethylidene acetal at C1–C2 and acetyl groups at C3, C4, and C6 enable selective deprotection. For example, BF₃·Et₂O selectively cleaves ethylidene without affecting acetyl groups .

- Case study : Benzoylation at C3/C4 under phase-transfer conditions (Bu₄N⁺Br⁻) achieves >90% selectivity, critical for oligosaccharide assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。